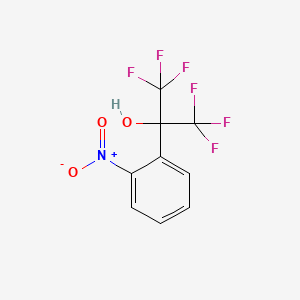
1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32202798 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202798 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of MFCD32202798 is scaled up from laboratory methods, ensuring that the process is cost-effective and efficient. This often involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to produce large quantities of the compound while maintaining high purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
MFCD32202798 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32202798 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed
The major products formed from the reactions of MFCD32202798 depend on the specific reaction and conditions used
Scientific Research Applications
MFCD32202798 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds with desired properties.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: MFCD32202798 is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD32202798 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing the compound’s use in different fields.
Comparison with Similar Compounds
MFCD32202798 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include MFCD32202799, MFCD32202800, and MFCD32202801.
Uniqueness: MFCD32202798 stands out due to its specific reactivity and the range of applications it supports. Its unique chemical structure allows for diverse modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H5F6NO3 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(2-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16(18)19/h1-4,17H |
InChI Key |
CLOXVVOXOYGMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















